
2-Bromo-4-(methoxymethoxy)-1-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(methoxymethoxy)-1-(trifluoromethoxy)benzene: is an organic compound with a complex structure that includes bromine, methoxymethoxy, and trifluoromethoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methoxymethoxy)-1-(trifluoromethoxy)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to introduce the bromine, methoxymethoxy, and trifluoromethoxy groups sequentially through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-(methoxymethoxy)-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-Bromo-4-(methoxymethoxy)-1-(trifluoromethoxy)benzene is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new compounds.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers may explore its effects on various biological targets to develop new pharmaceuticals or study its mechanism of action in biological systems.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(methoxymethoxy)-1-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, methoxymethoxy, and trifluoromethoxy groups can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-methoxyphenol
- 2-Bromo-4-fluorobenzoic acid
- N-Formyl 2-bromo-4-(trifluoromethoxy)aniline
Comparison: Compared to these similar compounds, 2-Bromo-4-(methoxymethoxy)-1-(trifluoromethoxy)benzene is unique due to the presence of both methoxymethoxy and trifluoromethoxy groups. These functional groups can significantly alter its chemical reactivity and biological activity, making it a distinct compound with specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H8BrF3O3 |
|---|---|
Poids moléculaire |
301.06 g/mol |
Nom IUPAC |
2-bromo-4-(methoxymethoxy)-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8BrF3O3/c1-14-5-15-6-2-3-8(7(10)4-6)16-9(11,12)13/h2-4H,5H2,1H3 |
Clé InChI |
BDIQANPWWJGFJS-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC(=C(C=C1)OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


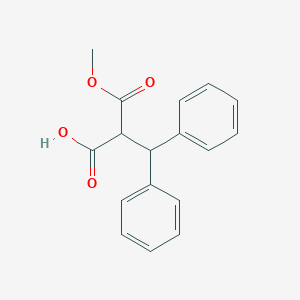
![4-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14783702.png)
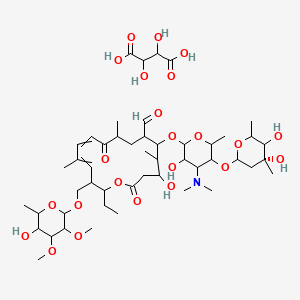
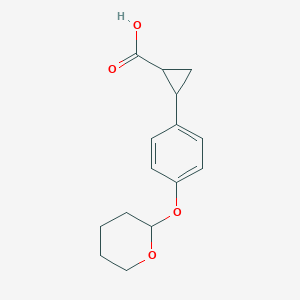


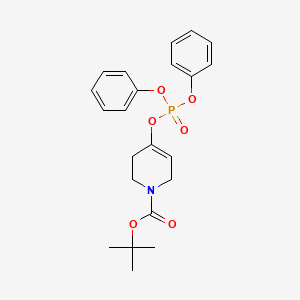
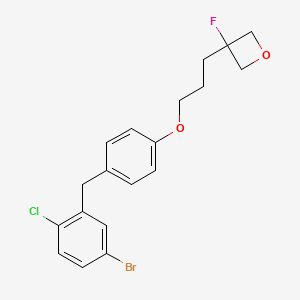
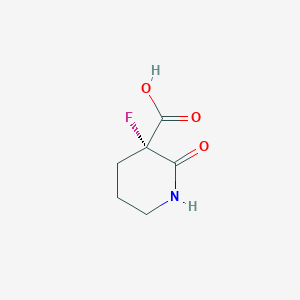
![9-[3-hydroxy-2-(hydroxymethyl)propyl]-2-imino-5H-purin-6-one](/img/structure/B14783761.png)
![5,5-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-2-carboxamide](/img/structure/B14783769.png)
![N-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine](/img/structure/B14783771.png)
![1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine](/img/structure/B14783784.png)
![2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14783787.png)
